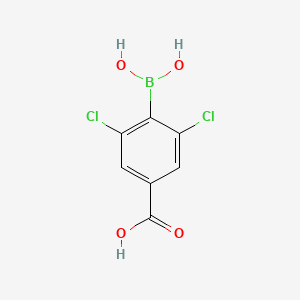![molecular formula C8H16N2 B1426263 (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 151213-45-5](/img/structure/B1426263.png)
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Vue d'ensemble
Description
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its structural complexity and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a fused pyrrolidine and piperidine ring system, makes it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves the stereoselective reduction of intermediates such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This process can be achieved using chiral auxiliaries like naproxen, which can be recovered and reused . The reaction conditions often include the use of reducing agents and specific temperature controls to ensure the desired chirality is achieved.
Industrial Production Methods: Industrial production of this compound may involve the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemates. This method ensures high optical purity and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different stereoisomers or deoxygenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: A closely related compound with similar structural features and applications.
1H-pyrazolo[3,4-b]pyridines: Another class of bicyclic heterocycles with diverse biological activities and synthetic applications.
Uniqueness: (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules.
Propriétés
IUPAC Name |
(4aS,7aS)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUVOZDWSAEIP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)











